molecular formula C11H16N2O B1472832 (3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine CAS No. 2098095-26-0

(3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine

Cat. No. B1472832
M. Wt: 192.26 g/mol
InChI Key: RBSKXAVLQHYGRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine” is a chemical compound with the molecular formula C11H16N2O . It has a molecular weight of 192.26 g/mol . This compound is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecule contains a total of 31 bonds. There are 15 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 four-membered ring(s), 1 six-membered ring(s), 1 primary amine(s) (aliphatic), 1 ether(s) (aromatic) and 1 Pyridine(s) .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Research on similar heterocyclic Schiff bases highlights their potential as anticonvulsant agents. These compounds, synthesized through condensation reactions, showed protective effects in seizure models, indicating their utility in developing new therapeutic agents (Pandey & Srivastava, 2011).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes incorporating pyridine-derived methanamine ligands have been investigated for their photocytotoxic properties and potential in cellular imaging. These complexes exhibit remarkable activity in red light, making them candidates for photoactivated cancer therapy (Basu et al., 2014).

Catalytic Applications

The use of pyridinyl methanamine derivatives in catalysis has been explored, with unsymmetrical NCN′ and PCN pincer palladacycles showing good activity and selectivity in various reactions. This demonstrates the compound's potential in catalysis, particularly in processes where palladium catalysts are employed (Roffe et al., 2016).

Enhanced Cellular Uptake

Further research into iron(III) complexes of pyridoxal Schiff base and modified dipicolylamines, including those related to pyridinyl methanamines, has shown enhanced cellular uptake and significant photocytotoxicity. This suggests potential applications in targeted cancer therapies (Basu et al., 2015).

Methane Monooxygenases Models

Diiron(III) complexes of tridentate 3N ligands, resembling the structure of interest, serve as functional models for methane monooxygenases. These studies aim to mimic the enzyme's ability to hydroxylate alkanes, providing insights into developing new catalytic processes for methane activation (Sankaralingam & Palaniandavar, 2014).

properties

IUPAC Name

[3-(cyclobutylmethoxy)pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-6-10-4-5-13-7-11(10)14-8-9-2-1-3-9/h4-5,7,9H,1-3,6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSKXAVLQHYGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=CN=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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